Aconosine

Description

Properties

IUPAC Name |

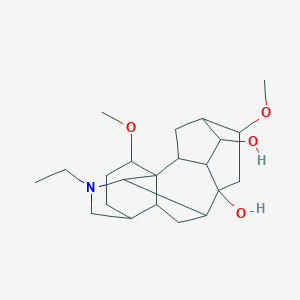

11-ethyl-6,16-dimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H35NO4/c1-4-23-10-11-5-6-17(27-3)22-13(11)8-15(20(22)23)21(25)9-16(26-2)12-7-14(22)18(21)19(12)24/h11-20,24-25H,4-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCOQRRVEIUTMFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CC2CCC(C34C2CC(C31)C5(CC(C6CC4C5C6O)OC)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H35NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60959626 | |

| Record name | 20-Ethyl-1,16-dimethoxyaconitane-8,14-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60959626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38839-95-1 | |

| Record name | Aconosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038839951 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 20-Ethyl-1,16-dimethoxyaconitane-8,14-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60959626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Limitations in Genomic/metagenomic Data for Plant Physiology and Metabolic Pathways

Genomic and metagenomic approaches have significantly advanced the understanding of plant-associated microbial diversity and their functional potential, yet their application in elucidating plant physiology and metabolic pathways, particularly for complex secondary metabolites like aconosine, faces several limitations frontiersin.orgrevvity.com.

Data Volume and Complexity : Metagenomic datasets are inherently vast and complex, comprising millions of fragmented DNA sequences revvity.com. The sheer volume and intricate nature of these data often challenge existing specialized tools, which may struggle to process and analyze them efficiently revvity.com.

Cost and Coverage : High costs associated with metagenomic sequencing can restrict the inclusion of multiple replicates, thereby limiting the comprehensive coverage of nucleotide diversity within a sample frontiersin.org.

Computational Resources and Accessibility : Disparities in access to advanced software, sufficient computing resources, and reliable internet access among researchers, particularly in developing regions, present a significant hurdle to widespread metagenomic research frontiersin.org.

Incomplete Reference Databases : Reference databases, crucial for taxonomic classification and metabolic pathway assignment, often exhibit incompleteness and bias towards well-studied organisms, such as viruses, bacteria, and archaea frontiersin.orgrevvity.comresearchgate.net. This bias can result in novel or rare microbes remaining unidentified or misclassified, and data on larger genomes like fungi and oomycetes being overshadowed frontiersin.orgrevvity.com.

Lack of Complete Genomes for Specific Organisms : For certain less-explored organisms, such as nematodes and protists, a scarcity of complete genomes in databases means that traditional microscopy might offer more useful taxonomic identification than advanced -omics approaches frontiersin.org.

Environmental DNA Contamination : The presence of a high percentage of environmental DNA originating from dead cells can compromise the accuracy of functional analyses, making it difficult to definitively link metagenomic reads to specific physiological functions frontiersin.org.

Challenges in Functional Annotation and Pathway Prediction : Predicting gene functions and reconstructing complete metabolic pathways from fragmented metagenomic sequences is challenging revvity.com. Current homology-based tools may fail to identify novel genes or those with poorly characterized functions revvity.com.

Metagenome-Assembled Genome (MAG) Limitations : While metagenome-assembled genomes (MAGs) allow for the reconstruction of individual genomes from environmental DNA, they often suffer from incompleteness and can contain contaminant sequences mdpi.comoup.com. This inherent fragmented nature, coupled with sequencing errors and assembly challenges, can lead to partial or entirely missing recovery of key metabolic genes, thus limiting the accuracy of microbial metabolic reconstructions and the interpretation of metabolic potential mdpi.comoup.com. The apparent absence of a gene or pathway in a MAG might be a "false negative," indicating presence in the source genome but failure to be recovered in the assembly oup.com.

Assembly Biases : Biases in sequencing depth and the process of genome binning can disproportionately affect the representation of certain functional pathways, leading to gaps in analyses related to biogeochemical cycles and broader metabolic understanding mdpi.com.

These limitations underscore the ongoing need for advancements in sequencing technologies, assembly and binning algorithms, expansion of reference genome databases, and integration with other omics approaches (e.g., metabolomics, metatranscriptomics) to enhance the utility of genomic and metagenomic data in plant science revvity.commdpi.com.

Chemical Synthesis and Derivatization Approaches for Aconosine

Strategies for Partial Synthesis of Aconosine

A notable approach to the synthesis of this compound involves its partial synthesis from a related diterpenoid alkaloid. Research by O. E. Edwards, R. J. Kolt, and K. K. Purushothaman, published in the Canadian Journal of Chemistry, successfully demonstrated the conversion of cammaconine (B1205700) into a compound possessing identical properties to those reported for the alkaloid this compound. nih.govnih.govbioregistry.ionih.govplantaedb.com This partial synthesis leveraged the pre-existing known structure and stereochemistry of cammaconine, simplifying the complex synthetic pathway to this compound. The findings highlight the utility of utilizing readily available, structurally similar natural products as starting materials for the synthesis of more intricate derivatives within the diterpenoid alkaloid family.

Chemical Modification of this compound (e.g., formation of 14-oxothis compound, 8-O-ethylthis compound)

While direct chemical synthesis pathways from this compound to specific derivatives like 14-oxothis compound and 8-O-ethylthis compound were not explicitly detailed as synthetic procedures in the search results, these compounds have been identified and characterized as natural diterpene alkaloids. For instance, both 14-oxothis compound and 8-O-ethylthis compound have been isolated from natural sources, such as Aconitum weixiense. Their structures were elucidated through comprehensive spectroscopic analyses, including ultraviolet (UV), infrared (IR), mass spectrometry (MS), and one-dimensional (1D) and two-dimensional (2D) nuclear magnetic resonance (NMR) spectroscopy. The existence and structural characterization of these naturally occurring derivatives suggest potential avenues for exploring similar chemical modifications starting from this compound. The presence of hydroxyl groups and other functionalities within the this compound scaffold provides opportunities for various derivatization reactions, such as oxidation (to form oxo-derivatives like 14-oxothis compound) or etherification (to form O-alkyl derivatives like 8-O-ethylthis compound). Such modifications are common strategies in natural product chemistry to explore structure-activity relationships and generate novel compounds.

Synthetic Methodologies for Related Diterpene Alkaloids (General Principles Applicable to this compound Research)

The synthesis of diterpenoid alkaloids, a class encompassing C18, C19, and C20 carbon skeletons, is a highly challenging endeavor in organic chemistry due to their intricate cage-like structures and numerous stereocenters. This compound, being a C19-diterpenoid alkaloid, benefits from general synthetic principles developed for this broader class. Researchers have developed diverse and innovative strategies to construct the complex polycyclic frameworks characteristic of these molecules.

Key synthetic methodologies applicable to diterpenoid alkaloid research, and thus potentially relevant to this compound, include:

Oxidative Dearomatization/Diels–Alder (OD/DA) Cycloaddition: This sequence has been widely employed to form ubiquitous bicyclic ring units, such as the [2.2.2]-bicyclic system, present in many diterpenoid alkaloids.

Radical-Based Cyclizations: These reactions offer powerful tools for efficiently constructing the challenging polycyclic scaffolds found in diterpenoid alkaloids.

Ruthenium-Mediated Enyne Cycloisomerization: This approach facilitates the formation of complex ring systems by promoting cyclization reactions of enynes.

Reductive Coupling: This strategy involves the formation of new carbon-carbon bonds through reductive processes.

Diels–Alder Reactions: These cycloaddition reactions are fundamental in constructing cyclic systems and have been applied to build key fragments of diterpenoid alkaloids.

Transannular Aziridation and Intramolecular [5+2] Cycloaddition: These methods provide routes to form nitrogen-containing rings and complex fused systems within the alkaloid framework.

Bioinspired C–H Activation, Aza-Pinacol, and Aza-Prins Cyclizations: These reactions mimic biosynthetic pathways and have been utilized to achieve unified synthetic approaches to various diterpenoid alkaloid types, such as atisine (B3415921), denudatine, and hetidine alkaloids, often from common intermediates.

The continuous development of these diverse synthetic methodologies underscores the persistent efforts to overcome the architectural complexity of diterpenoid alkaloids, providing valuable strategies for the synthesis of this compound and its derivatives.

Structure Elucidation Methodologies

Spectroscopic Techniques for Aconosine Structural Determination

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D: ¹H-¹H COSY, NOESY, HSQC, HMBC)

NMR spectroscopy stands as the most powerful tool for the structural elucidation of organic molecules like this compound. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments have been crucial in piecing together its intricate structure.

The ¹³C NMR spectrum reveals the chemical shifts of each carbon atom, indicating their electronic environment and functionalization. Key literature has been pivotal in providing the carbon skeleton fingerprint of this compound. A significant contribution to the understanding of this compound's structure is the published ¹³C NMR data, which has been a critical reference for its identification in plant extracts.

Two-dimensional NMR techniques are indispensable for establishing the connectivity between atoms.

¹H-¹H COSY (Correlation Spectroscopy) experiments establish correlations between protons that are coupled to each other, typically on adjacent carbon atoms. This helps to map out the proton-proton networks within the molecule.

HSQC (Heteronuclear Single Quantum Coherence) spectroscopy correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of protons to their corresponding carbons.

HMBC (Heteronuclear Multiple Bond Correlation) is a key technique that reveals long-range correlations between protons and carbons (typically over two to three bonds). This is instrumental in connecting different spin systems and piecing together the complete carbon skeleton, including the placement of quaternary carbons and functional groups.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, which is crucial for determining the stereochemistry and three-dimensional conformation of the molecule.

While comprehensive 2D NMR datasets for this compound are not widely tabulated in public repositories, the structural elucidation of numerous related diterpenoid alkaloids from Aconitum species heavily relies on these techniques for definitive assignments.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)

HRESIMS is a vital tool for determining the elemental composition and exact mass of a molecule. For this compound, this technique provides the precise molecular weight, from which the molecular formula can be deduced with high accuracy. The high-resolution data allows for the differentiation between compounds with the same nominal mass but different elemental compositions. The identification of this compound in various studies has been supported by HRESIMS data, confirming its molecular formula and providing crucial evidence for its structural characterization.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to its functional groups, such as hydroxyl (-OH), carbonyl (C=O), and carbon-carbon double bonds (C=C), which are common in diterpenoid alkaloids. While a specific, publicly available IR spectrum for pure this compound is not provided in the search results, the characterization of compounds isolated alongside this compound from Aconitum species routinely employs IR spectroscopy to identify these key functional moieties.

Ultraviolet (UV) Spectroscopy

Ultraviolet (UV) spectroscopy provides information about the presence of chromophores, which are parts of a molecule that absorb UV light. In the context of this compound and related alkaloids, UV spectroscopy can indicate the presence of conjugated systems or aromatic rings. The UV absorption maxima (λmax) are characteristic of the electronic structure of the chromophore.

Confirmation and Revision of Spectroscopic Data

The structural elucidation of a natural product is often an iterative process. Initial spectroscopic data is used to propose a structure, which is then rigorously confirmed or, if necessary, revised based on further experimental evidence and comparison with data from related known compounds.

The identification of this compound in more recent studies has been achieved by comparing its spectroscopic data (primarily NMR and MS) with previously reported and authenticated data. This comparative approach is standard practice in natural product chemistry and ensures the correct identification of known compounds. The dissertation of Christopher James Marth, for instance, explicitly references the key publications that provide the foundational ¹³C NMR data for this compound, demonstrating the importance of building upon established spectroscopic research. The work by Qin et al. on the chemical constituents of Aconitum fischeri var. arcuatum also exemplifies this, where this compound was identified through the comparison of its spectroscopic data with literature values. This underscores the critical role of maintaining accurate and accessible spectroscopic databases for the advancement of natural product science.

Computational Studies and Structure Activity Relationships Sar of Aconosine

Molecular Modeling and 3D Structure Generation

Molecular modeling is a fundamental tool in drug discovery and involves the generation and refinement of 3D structures of molecules and their interactions with biological targets. nih.govnih.govarxiv.org For complex natural products like diterpene alkaloids, generating accurate 3D conformations is crucial. This process often employs computational methods such as homology modeling, especially when high-resolution experimental structures (e.g., X-ray crystallography) are unavailable for a specific target, using a related known structure as a template. nih.govnih.gov

After initial 3D structure generation, techniques like molecular dynamics (MD) simulations and energy minimizations are utilized to refine the structure and explore its conformational landscape, ensuring it represents a stable and energetically favorable state. nih.govmdpi.com Such computational approaches are essential for exploring a diverse range of molecular configurations and gaining insights into potential drug candidates. arxiv.org Furthermore, the application of suitable partial charge schemes, such as Pullman charges, is important for developing accurate 3D models. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Studies on Diterpene Alkaloids

Quantitative Structure-Activity Relationship (QSAR) studies are invaluable for establishing statistical models that correlate the chemical structure of compounds with their biological activity. These studies predict the binding modes through molecular docking and investigate interaction stability via molecular dynamics. nih.gov For diterpene alkaloids, including Aconosine, QSAR analyses have provided insights into various biological activities. researchgate.netu-szeged.huresearchgate.net

In the context of diterpene alkaloids with a lycoctonine (B1675730) skeleton, QSAR toxicity analyses have been performed using techniques like Genetic Algorithm combined with Multiple Linear Regression Analysis (GA-MLRA). nih.gov These studies generate models using both 3D descriptors and physicochemical descriptors. While 3D descriptor QSARs often exhibit better statistical fits, physicochemical descriptor models are crucial for understanding the mode of toxic action. nih.gov Key physicochemical parameters identified in QSAR studies for these alkaloids include Topological Polar Surface Area (TPSA) and the number of -C(O)- fragments (nC=O). When combined with lipophilicity (MlogP), these parameters confirm the significant role of hydrogen-bonding capability for alkaloid binding at the receptor site. nih.gov

For example, QSAR studies on diterpene alkaloids concerning Nav 1.2 channel inhibitory activity have revealed that the position of aroyl/aroyloxy groups, particularly at C-4 or C-14, is a major determinant of analgesic activity. researchgate.netu-szeged.huresearchgate.netu-szeged.hu Alkaloids with an aroyl or aroyloxy group at C-14 have demonstrated significantly higher analgesic potency compared to those with an aroyloxy group at C-4. u-szeged.huu-szeged.hu

Investigation of this compound Binding Modes through Molecular Docking

Molecular docking simulations are widely used to study ligand-receptor interactions and predict the preferred orientation of a ligand when bound to a protein. nih.govnih.govjyoungpharm.org This technique is essential for understanding how a compound like this compound might interact with its biological targets at an atomic level. The analysis of binding modes typically focuses on specific types of intermolecular interactions. jyoungpharm.orgjchr.org

Analysis of Hydrophobic Pockets and Hydrogen Bonding Interactions

Hydrophobic interactions are critical for stabilizing ligand-receptor complexes and involve the favorable association of nonpolar regions of the ligand with hydrophobic pockets in the receptor binding site. These interactions can include alkyl, pi-alkyl, pi-sigma, pi-anion, pi-lone pair, and pi-cation interactions. jchr.org

Hydrogen bonding is another primary interaction type that significantly contributes to binding affinity and specificity. nih.govjyoungpharm.orgjchr.orgmdpi.com These interactions occur between hydrogen bond donor and acceptor atoms on the ligand and the receptor. The presence and number of hydrogen bonds, along with their geometrical arrangement, are strong indicators of binding strength. For instance, studies on alkaloids with a lycoctonine skeleton have emphasized the importance of their H-bonding capability for receptor binding. nih.gov

SAR Relevant to Specific Biological Activities

Relationship between Structure and GIRK Channel Inhibitory Activity

G protein-coupled inwardly rectifying K+ (GIRK) channels play a crucial role in regulating cellular excitability, including heart rate and neuronal function. mdpi.comnih.govnih.gov These channels are activated by G protein-coupled receptors, such as muscarinic M2 receptors and adenosine (B11128) A1 receptors, leading to hyperpolarization. mdpi.comnih.gov

This compound is a diterpene alkaloid, and investigations into diterpene alkaloids have included their activity on GIRK channels. researchgate.net Research indicates that different classes of diterpene alkaloids exhibit varying degrees of GIRK channel modulation. For example, lipo-alkaloids tend to show lower activity on GIRK channels compared to other diterpene alkaloids. researchgate.net However, these lipo-alkaloids may possess a more favorable GIRK/hERG selectivity, which is an important indicator for potential therapeutic applicability, making them more selective than cardiotoxic compounds like aconitine (B1665448). researchgate.net The structural features influencing this selectivity and activity are a key area of SAR studies in this class of compounds.

SAR Insights from C19-DAs Regarding Active Sites (C-8, C-10, C-14, Nitrogen Atom)

An example of the influence of these sites is observed in glycosidic diterpenoid alkaloids, where a sugar unit (L-Arap and L-Araf) can be present at the C-1 or C-14 positions, impacting their analgesic properties nih.govnih.gov.

Table 1: Key Active Sites and Common Substituents in C19-Diterpenoid Alkaloids

| Position | Common Substituents | General SAR Impact |

| C-8 | Hydroxyl (OH) | Influences various biological activities nih.govresearchgate.net. |

| C-10 | (Specific groups to be confirmed) | Emphasized by in silico studies for biological activity nih.gov. |

| C-14 | Hydroxyl (OH), Methoxyl (OMe), Aroyl groups (e.g., Benzoyl, Anisoyl, Veratroyl) | Crucial for analgesic effects and receptor interaction nih.govresearchgate.netnih.gov. |

| Nitrogen Atom | Tertiary amine (N-ethyl group) | Essential for drug-receptor affinity rsc.orgnih.gov. |

SAR in Relation to Nav 1.2 Sodium Channel Inhibition

Diterpenoid alkaloids, including C19-DAs, are well-known for their interactions with voltage-gated sodium channels (VGSCs) nih.govctdbase.orgontosight.ai. These channels are crucial for neuronal action potential firing in the central nervous system, with Nav1.2 being a significant mediator nih.gov. Aconitine, a C19 norditerpenoid alkaloid, activates voltage-gated sodium channels ctdbase.org. Indaconitine and related alkaloids also affect the nervous system by influencing sodium channels ontosight.ai.

While direct specific SAR insights for this compound's inhibition of Nav 1.2 sodium channels are not extensively detailed in the provided search results, the general understanding is that the complex polycyclic structure and specific oxygenated substituents of C19-DAs contribute to their ability to modulate ion channel activity chemrxiv.orgacs.orgnih.gov. Some C19-DAs can desensitize sodium channels after persistent activation or deactivate them nih.gov. Studies on other sodium channel inhibitors, like atomoxetine, show that they interact with Nav1.2 VGSCs, causing current inhibition and kinetic property modification in a state-dependent manner nih.gov. This suggests that the interaction points and structural features influencing channel binding and modulation are key to their inhibitory effects.

Table 2: General Impact of Diterpenoid Alkaloids on Sodium Channels

| Alkaloid Type/Property | Effect on Sodium Channels |

| Aconitine-type C19-DAs | Activation, desensitization, or deactivation nih.govctdbase.org. |

| C19-DAs (general) | Modulation of ion channel activity chemrxiv.orgacs.org. |

| Specific substituents | Influence channel binding and kinetic modulation nih.govontosight.ai. |

General Principles of SAR in Diterpene Alkaloids Affecting Physiological Systems

Diterpenoid alkaloids exhibit diverse biological activities, including analgesic, anti-inflammatory, anti-arrhythmic, and anti-tumor effects, largely due to their interaction with various biological targets, particularly ion channels and neurotransmitter systems chemrxiv.orgnih.govontosight.ainih.govmdpi.com. The complex chemical structures, with variations in the number of carbon atoms (C18, C19, C20) and the presence and position of substituents, are fundamental to their SAR nih.govfrontiersin.org.

For C19-DAs, the heterocyclic systems containing β-aminoethanol, methylamine, or ethylamine (B1201723) functionalities are characteristic nih.govnih.gov. The tertiary nitrogen in ring A and the intricate polycyclic structure are crucial for drug-receptor affinity nih.gov. However, in silico studies often highlight the importance of sidechains at C-13, C-14, and C-8 for specific activities nih.gov. For example, the presence of OH groups at positions 1, 8, and 14, as well as N-CH3 or N-H groups, are considered necessary for their various therapeutic cardiac effects mdpi.com.

SAR analysis is vital for guiding the modification of existing natural molecules or the synthesis of new compounds to develop effective drugs nih.govpreprints.org. Quantitative Structure-Activity Relationship (QSAR) studies have been used to establish predictive models for the anti-inflammatory activity of diterpenoid alkaloids by analyzing molecular structure parameters preprints.orgresearchgate.net. These studies demonstrate that structural modifications can significantly impact their immunomodulatory activity, aiding in the rational design of more specific drugs preprints.org.

Table 3: General SAR Principles and Physiological Effects of Diterpenoid Alkaloids

| Structural Feature | Physiological System Affected | Example of Impact |

| Polycyclic core | Neurological, Cardiovascular, Inflammatory | Modulates ion channels, exhibits analgesic/anti-inflammatory effects chemrxiv.orgnih.govnih.gov. |

| Nitrogen atom (tertiary amine) | Drug-receptor binding | Influences overall affinity nih.gov. |

| OH/OMe at C-1, C-8, C-14 | Cardiac, Analgesic, Anti-inflammatory | Necessary for therapeutic effects and activity nih.govresearchgate.netmdpi.com. |

| Ester groups (e.g., aroyl) | Varies based on position | Can alter activity and toxicity profiles researchgate.net. |

Application of In Silico Methods in Mechanistic Understanding and Ligand Design

In silico methods play a significant role in modern drug design and development, offering efficient approaches for understanding drug-receptor interactions, predicting biological activities, and designing novel ligands jyoungpharm.orgsemanticscholar.orgrjptonline.orgnih.govorientjchem.orgnih.gov. These computational techniques complement traditional experimental approaches and can accelerate the drug discovery process semanticscholar.orgrjptonline.org.

For diterpenoid alkaloids like this compound, computational chemistry methods are applied to estimate various pharmacodynamic and pharmacokinetic parameters, characterize interactions with biological targets, and understand mechanisms of action mdpi.comnih.gov. Key in silico techniques include:

Molecular Docking : This method predicts the binding strength and suitable orientation of small molecules (ligands) within the active cavity of a receptor mdpi.comjyoungpharm.orgrjptonline.orgorientjchem.org. It works on a "lock and key" mechanism, calculating the Gibbs free energy (docking score) of the system orientjchem.org. Molecular docking studies have been used for diterpenoid alkaloids to understand their anticholinesterase inhibitory potential and interactions with active site residues mdpi.com. The validation of docking processes is often done by re-docking a known ligand and comparing the RMSD (Root Mean Square Deviation) value, with RMSD < 2 Å indicating a valid procedure rjptonline.org.

Molecular Dynamics (MD) Simulations : MD simulations allow for the study of ligand-target complexes by incorporating protein flexibility, explicit solvent, ions, and membranes, providing a better evaluation of system stability and identifying druggable binding cavities semanticscholar.orgnih.govnih.govnih.gov. MD can investigate drug mechanistic pathways, compute kinetic parameters, and even simulate ligand unbinding nih.gov.

Quantitative Structure-Activity Relationship (QSAR) : QSAR is a ligand-based drug design approach that develops mathematical relationships between the chemical properties of compounds and their biological activities researchgate.netorientjchem.orgnih.gov. By analyzing molecular descriptors, QSAR models can predict the biological activities of new drug candidates and guide the design of more potent inhibitors researchgate.netjyoungpharm.orgorientjchem.org.

Virtual Screening : This technique involves screening large databases of compounds computationally to identify potential hits based on structural similarity or predicted binding affinity semanticscholar.orgnih.gov.

Homology Modeling : Used to predict the 3D structure of proteins when experimental structures are unavailable, which is crucial for structure-based drug design approaches semanticscholar.orgnih.gov.

These methods collectively contribute to a deeper understanding of the molecular interactions of diterpenoid alkaloids, facilitating the rational design of new ligands with improved efficacy and specificity preprints.orgjyoungpharm.orgsemanticscholar.org.

Table 4: Applications of In Silico Methods in Diterpenoid Alkaloid Research

| In Silico Method | Application in Diterpenoid Alkaloid Research |

| Molecular Docking | Predicting binding affinity, identifying key active site interactions, understanding inhibitory modes mdpi.comjyoungpharm.orgrjptonline.org. |

| Molecular Dynamics | Studying protein flexibility, ligand-target stability, mechanistic pathways, ligand unbinding semanticscholar.orgnih.govnih.gov. |

| QSAR | Predicting biological activity, developing predictive models, guiding rational drug design preprints.orgresearchgate.netorientjchem.org. |

| Virtual Screening | Identifying potential drug candidates from compound libraries semanticscholar.org. |

| Homology Modeling | Predicting protein structures for structure-based drug design semanticscholar.orgnih.gov. |

Molecular Mechanisms of Action and Cellular Targets Preclinical / in Vitro

Elucidation of Action Mechanisms using Network Pharmacology

Network pharmacology is a computational approach used to understand the complex interactions between chemical compounds and biological systems. reading.ac.uk By analyzing large-scale data, it helps to build "compound-target-disease" networks, shifting the drug discovery paradigm from a single-target to a multi-target, systemic perspective. reading.ac.ukmdpi.com This methodology is particularly useful for natural products like Aconosine, which may act on multiple proteins simultaneously. mdpi.com

Protein-protein interaction (PPI) networks map the complex relationships and functional associations between proteins within a cell. biorxiv.orgnih.gov Analyzing how a compound affects these networks can reveal its mechanism of action. aging-us.com For instance, in a network pharmacology study of a multi-herb formula containing 8-Deoxy-14-Dehydro-Aconosine, a derivative of this compound, potential targets were put into the STRING database to construct a PPI network. aging-us.com This analysis helps identify core targets based on their degree of connectivity within the network, suggesting their crucial role in the pharmacological process. aging-us.com Such approaches allow researchers to move beyond single-target analysis to understand the broader systemic effects of a compound. reading.ac.uk

Compound-target network analysis visualizes the relationships between the active ingredients of a substance and their potential protein targets. upf.edu This type of analysis was performed for a traditional Chinese medicine formula, CFF-1, which includes the this compound derivative 8-Deoxy-14-Dehydro-Aconosine, to investigate its effects on prostate cancer. aging-us.com By integrating data from public databases, a "herbs-active ingredients-target" network was constructed. aging-us.com This network identified 12 key genes as the main targets of the formula, highlighting the multi-target nature of its constituents. aging-us.com Similar network analyses on extracts from the Aconitum genus, from which this compound is derived, have been used to predict potential targets and pathways for conditions like cerebral ischemic stroke, demonstrating the utility of this approach in understanding the mechanisms of diterpenoid alkaloids. nih.gov

Investigations of Ion Channel Modulation

Diterpene alkaloids from Aconitum species are well-known for their effects on various ion channels, which are fundamental to their biological activities. researchgate.net Research has focused on their potential to modulate potassium channels and voltage-gated sodium channels.

G-protein-activated inwardly rectifying potassium (GIRK) channels, also known as Kir3 channels, are crucial for regulating cellular excitability, particularly in the heart and brain. mdpi.comresearchgate.net The modulation of these channels by diterpene alkaloids has been a subject of investigation.

In vitro studies using automated patch-clamp techniques on HEK-GIRK1/4 cell lines have examined the activity of this compound. One study reported that this compound exhibited modest inhibitory activity on GIRK channels. researchgate.net Conversely, other research investigating a range of diterpene alkaloids, including this compound, found no significant blocking activities on GIRK channels, while the related compound aconitine (B1665448) showed significant inhibition. researchgate.netebi.ac.uk

| Concentration | Inhibitory Activity (%) |

|---|---|

| 1 µM | 15 ± 6 |

| 10 µM | 24 ± 9 |

Voltage-gated sodium channels (VGSCs) are essential for the initiation and propagation of action potentials in excitable cells. patsnap.comaxonmedchem.com The Nav1.2 subtype is prominently expressed in the central nervous system. patsnap.com Many diterpene alkaloids from Aconitum plants are known to interact with these channels. researchgate.net For example, aconitine is known to activate sodium channels by binding to neurotoxin binding site 2, which is a primary mechanism of its toxicity. researchgate.netresearchgate.net Other related alkaloids, such as lappaconitine, act as blockers of voltage-gated sodium channels. researchgate.net

While the interactions of other Aconitum alkaloids with sodium channels are well-documented, specific preclinical data detailing the direct interaction of this compound with the Nav1.2 channel subtype is not prominently featured in available research. Studies have mapped the interaction sites of the Nav1.2a subunit with other proteins like ankyrinG but have not specified this compound's role. nih.govresearchgate.net Further investigation is required to determine if this compound modulates Nav1.2 or other VGSC subtypes.

The human Ether-à-go-go Related Gene (hERG) encodes a voltage-gated potassium channel (Kv11.1) that plays a critical role in cardiac repolarization. nih.govu-szeged.hu Blockage of the hERG channel by small molecules is a significant concern in drug development as it can lead to potentially fatal cardiac arrhythmias. researchgate.netnih.govrsc.org Consequently, diterpene alkaloids are often screened for hERG channel activity.

This compound has been evaluated for its effect on hERG channels expressed in HEK293 cells using the whole-cell patch-clamp technique. researchgate.netresearchgate.net These studies consistently demonstrate that this compound exerts only low to moderate inhibitory activity on hERG channels. researchgate.netu-szeged.huthieme-connect.com One study quantified this inhibition, as detailed in the table below. researchgate.net This profile suggests a lower risk of hERG-related cardiotoxicity compared to more potent blockers. researchgate.net

| Concentration | Inhibitory Activity (%) |

|---|---|

| 1 µM | 15.3 ± 3.5 |

General Cellular Targets and Signaling Pathways (Preclinical / In Vitro)

This compound is a C18-diterpenoid alkaloid belonging to the lappaconitine-type structural class. thieme-connect.comhebmu.edu.cn These alkaloids are naturally occurring compounds found predominantly in plants of the Aconitum genus. mdpi.comfrontiersin.org While diterpenoid alkaloids as a family are known to possess a wide range of potent biological activities and have been a subject of significant phytochemical research, specific preclinical data elucidating the general cellular targets and signaling pathways directly modulated by isolated this compound are not extensively detailed in the available scientific literature. thieme-connect.comresearchgate.net The broader class of diterpenoid alkaloids is understood to interact with various cellular components, including voltage-gated ion channels, which is a common mechanism for many compounds in this family. thieme-connect.com However, dedicated studies to identify the precise molecular targets of this compound are limited.

Mechanism of Action Studies on Active Components

This compound is recognized as one of the primary active constituents of various Aconitum species. frontiersin.org Research into the mechanism of action for this class of compounds suggests that their pharmacological effects often stem from interactions with neuronal and cardiac ion channels. thieme-connect.com For instance, many diterpenoid alkaloids exhibit analgesic and anti-inflammatory properties, which are thought to be mediated through these interactions. mdpi.commdpi.com Despite this compound's identification as a key component, specific studies focusing solely on its individual mechanism of action are scarce. General research on related C18-diterpenoid alkaloids, such as lappaconitine, has pointed towards mechanisms involving the modulation of mitochondrial and MAPK signaling pathways to induce effects like cell cycle arrest and apoptosis in certain cell lines. mdpi.com However, it is crucial to note that these mechanisms are not confirmed for this compound itself.

In Vitro Mechanistic Studies

Direct in vitro mechanistic studies designed to map the specific molecular interactions and signaling cascades affected by pure this compound are not prominently featured in the reviewed scientific literature.

A related derivative, 8-Deoxy-14-Dehydro-Aconosine, was identified as one of 112 bioactive compounds in a traditional Chinese medicine formula known as CFF-1. A network pharmacology analysis combined with in vitro experiments on prostate cancer cell lines (CWR22Rv1 and PC-3) was conducted on the entire CFF-1 formula. The study predicted and subsequently observed that the CFF-1 formula inhibited cancer cell proliferation, migration, and invasion. The observed effects were associated with the modulation of several key signaling pathways. It is important to emphasize that these findings relate to the action of the complete multi-component formula, and the specific contribution or mechanism of 8-Deoxy-14-Dehydro-Aconosine within this mixture was not isolated.

Table 1: Predicted Signaling Pathways Modulated by the CFF-1 Herbal Formula This table summarizes the findings for the entire CFF-1 formula, of which 8-Deoxy-14-Dehydro-Aconosine is one of many components. The effects are not attributable to the this compound derivative alone.

| Signaling Pathway | Observed Effect of CFF-1 Formula | Key Target Molecules (Expression Repressed by CFF-1) |

| PI3K-Akt Signaling Pathway | Inhibition of cancer cell proliferation, survival, and metastasis. | P-PI3K, P-AKT, P-mTOR |

| HIF-1 Signaling Pathway | Attenuation of hypoxia-induced tumor progression and therapy resistance. | HIF-1α, VEGFA |

| TNF Signaling Pathway | Reduction of inflammatory responses and metastatic potential. | TNF-α, NFκB1, RELA |

| EGFR Tyrosine Kinase Inhibitor Resistance | Downregulation of resistance mechanisms. | P-EGFR |

| PD-1 Checkpoint Pathway | Modulation of immune evasion. | PD-L1 |

Data sourced from a network pharmacology and in vitro study on the complete CFF-1 formula.

Modulation of Biological Activities (Focus on Mechanistic Insight)

The mechanistic insight into how this compound specifically modulates biological activities at a molecular level is currently limited. The broader family of diterpenoid alkaloids, to which this compound belongs, is credited with a spectrum of pharmacological activities, including anti-inflammatory, analgesic, and anti-arrhythmic effects. thieme-connect.comfrontiersin.orgmdpi.com The primary mechanism often suggested for the bioactivity of these alkaloids is the modulation of voltage-gated sodium and potassium ion channels, which can explain their effects on the nervous and cardiovascular systems. thieme-connect.com While this compound is isolated from Aconitum species known for these properties, there is a lack of direct experimental evidence from preclinical in vitro studies that specifically defines its targets and clarifies how it modulates cellular functions to produce any such biological effects. Further research is required to elucidate the precise molecular mechanisms attributable solely to this compound.

Advanced Analytical Methodologies for Aconosine Research

Quantitative and Qualitative Analysis

A combination of chromatographic and spectrometric techniques provides the foundation for both the qualitative identification and quantitative determination of Aconosine and its chemical relatives.

Ultra-Performance Liquid Chromatography coupled with Electrospray Ionization-Mass Spectrometry (UPLC-ESI-MS) stands out as a rapid, specific, and sensitive method for the analysis of Aconitum alkaloids. nih.gov This technique offers significant advantages in resolution and run time compared to conventional HPLC. Chromatographic separation is typically achieved on a C18 column, and detection is performed using mass spectrometry in the positive ion mode with selected ion recording (SIR), which enhances the selectivity of the analysis. nih.gov The high sensitivity of UPLC-ESI-MS allows for the determination of very low concentrations of target compounds. rsc.org For instance, validated methods have demonstrated lower limits of quantification (LLOQs) in the nanogram per milliliter (ng·mL⁻¹) range for various Aconitum alkaloids. nih.gov The combination of retention time data from UPLC and mass-to-charge ratio data from MS provides a high degree of confidence in both the identification and quantification of the alkaloids. rsc.org

Table 1: UPLC-ESI-MS Performance Metrics for Aconitum Alkaloid Analysis

| Parameter | Finding | Source |

|---|---|---|

| Linearity (r) | > 0.9984 | nih.gov |

| Lower Limit of Quantification (LLOQ) | 1.20 - 4.28 ng·mL⁻¹ | nih.gov |

| Recovery | 99.7% to 101.7% | nih.gov |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | nih.govrsc.org |

| Separation Column | C18 | nih.gov |

Chromatographic fingerprinting is a powerful strategy for the quality assessment of herbal medicines containing Aconitum alkaloids. nih.gov This approach generates a characteristic chemical profile, or "fingerprint," of a sample. By comparing the fingerprint of a test sample to that of a standard or reference sample, its authenticity and quality can be evaluated. Techniques like rapid resolution liquid chromatography (RRLC) have been successfully used to establish fingerprints for raw and processed Aconitum species, allowing for the identification of key alkaloid peaks that can serve as markers for quality control. researchgate.net This holistic profiling is often more informative than quantifying just one or two marker compounds, as it provides a more comprehensive view of the chemical constituents. nih.gov

Achieving optimal separation and detection of this compound and related alkaloids requires careful optimization of chromatographic conditions. The goal is to obtain high sensitivity, good resolution between adjacent peaks, and a reasonably short analysis time. nih.gov

Key parameters that are typically optimized include:

Mobile Phase Composition: The choice of organic solvent and aqueous phase modifiers is critical. Acetonitrile is often preferred over methanol in the mobile phase as it can provide higher signal-to-noise (S/N) ratios. nih.gov

pH and Additives: The addition of acids, such as formic acid, to the mobile phase is a common practice. nih.gov Acids help to improve peak shape and enhance ionization efficiency in the mass spectrometer, which is crucial for achieving high sensitivity. nih.govzju.edu.cn

Column Type and Temperature: Reversed-phase columns, such as C18, are widely used for the separation of these alkaloids. nih.gov Column temperature is another parameter that can be adjusted to improve separation efficiency.

Flow Rate and Gradient Elution: A gradient elution, where the mobile phase composition is changed over the course of the analysis, is often necessary to resolve the complex mixture of alkaloids present in a sample. zju.edu.cn

Table 2: Optimization of Chromatographic Conditions for Aconitum Alkaloid Analysis

| Parameter | Condition | Rationale/Outcome | Source |

|---|---|---|---|

| Organic Solvent | Acetonitrile | Yields higher signal-to-noise (S/N) ratios compared to methanol. | nih.gov |

| Aqueous Phase Additive | 0.1% Formic Acid | Enhances ionization efficiency and improves peak shape. | nih.gov |

| Optimal Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (35:65, v/v) | Resulted in excellent resolution, peak shapes, and short run time for quantitative analysis. | nih.gov |

Liquid Chromatography-Atmospheric Pressure Chemical Ionization-Mass Spectrometry (LC-APCI-MS) is another robust technique for the analysis of complex organic molecules. APCI is a soft ionization technique that is suitable for a wide range of compounds. When coupled with tandem mass spectrometry (MS/MS or MSn), it allows for detailed structural characterization of the analytes. nih.govnih.gov The major advantages of this method include the absence of a need for a complex extraction phase, combined with the high selectivity and sensitivity characteristic of LC-MS/MS techniques, often with a short run time. nih.gov The selected reaction monitoring (SRM) mode can be used to achieve very low limits of quantification. nih.gov

Application of Principal Component Analysis (PCA) for Sample Discrimination

Principal Component Analysis (PCA) is a powerful chemometric tool used to analyze complex datasets, such as those generated from chromatographic fingerprinting. nih.gov PCA reduces the dimensionality of the data while retaining most of the variance, allowing for the visualization of similarities and differences between samples. In the context of Aconitum research, PCA can effectively discriminate between samples based on their alkaloid profiles. nih.gov For example, it can clearly distinguish between raw and processed Aconitum roots, as the processing significantly alters the chemical composition, leading to a decrease in toxic diester-diterpenoid alkaloids and an increase in their less toxic monoester hydrolyzates. nih.gov The score plots generated from PCA can cluster samples into distinct groups, and the corresponding loading plots can identify the specific chemical markers responsible for this separation. nih.gov

Emerging Analytical Approaches for Complex Natural Product Matrices

The analysis of natural products is a constantly evolving field, with new techniques emerging to tackle the challenges posed by the immense chemical diversity and complexity of these matrices. niscpr.res.inmdpi.com For compounds like this compound, which are present in intricate plant extracts, these advanced methods are invaluable.

Emerging approaches include:

Ultra-High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC/Q-TOF-MS): This technique combines the high separation power of UHPLC with the high resolution and mass accuracy of Q-TOF-MS, enabling the identification of a wide range of compounds in a single run. niscpr.res.in

Metabolomics and Untargeted Screening: These approaches aim to capture a global snapshot of all the small molecules (the metabolome) in a sample, which can be used to compare different species or processing methods. mdpi.com

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which greatly aids in the determination of elemental compositions and the identification of unknown compounds. mdpi.com

Combined Chemometric Analysis: The integration of advanced statistical tools, such as PCA and other multivariate analyses, with modern analytical data allows for more efficient prioritization and identification of bioactive compounds from complex mixtures. rsc.orgrsc.org

These cutting-edge techniques are pushing the boundaries of natural product research, enabling a deeper understanding of the chemical constituents of medicinal plants. niscpr.res.in

Emerging Research Areas and Future Perspectives in Aconosine Studies

Deepening Understanding of Phenotype-Metabolite Relationships in Aconitummdpi.com

A critical area of research involves deciphering the complex interplay between the observable characteristics (phenotype) of Aconitum plants and their metabolite profiles, including aconosine. Metabolites, particularly secondary metabolites like this compound, reflect a plant's response to environmental changes nih.gov. The high-throughput methods of metabolomics are crucial for rapidly identifying and analyzing a wide array of metabolites, thereby elucidating the regulatory networks governing the synthesis of active substances in medicinal plants nih.govresearchgate.net. Integrating metabolomics with transcriptomics has already led to the establishment of gene-metabolite regulatory networks, identifying hub genes correlated with the content of multiple aconitine (B1665448) alkaloids, which can further our understanding of DA biosynthesis and evolution in Aconitum mdpi.com. The genetic makeup and environmental factors significantly influence plant growth and development, including the accumulation of specific alkaloids mdpi.comnih.gov. For instance, different Aconitum species exhibit significant variations in alkaloid accumulation, including those with varying carbon numbers mdpi.com. Metabolomics studies of Aconitum herbs are vital for evaluating and comparing metabolites across different plant tissues, identifying key metabolites or biomarkers related to the efficacy and potential toxicity of traditional medicines, and laying the groundwork for identifying differential metabolites nih.govresearchgate.net. Future research will focus on addressing unresolved biochemical pathways and metabolic networks, further exploring the relationships between phenotypes and Aconitum-specific or species-specific metabolites nih.gov.

Exploration of this compound in Engineered Microbes and Co-culture Systems for Natural Product Discoveryresearchgate.net

The exploration of complex natural products like this compound in engineered microbes and co-culture systems represents a promising frontier for natural product discovery and sustainable production. Engineered microbes offer the potential to serve as biosynthetic factories for complex molecules, circumventing challenges associated with traditional plant extraction, such as low yield or environmental dependency nih.gov. Co-culture systems, where two or more different cell populations are grown with a degree of contact, are fundamental for studying natural or synthetic interactions between cell populations and are increasingly vital in synthetic biology nih.govmdpi.comyoutube.com. These systems allow for the investigation of complex intercellular communications and the production of compounds that might require the combined metabolic pathways of multiple organisms or specific environmental cues not easily replicated in monocultures nih.govmdpi.comyoutube.com. While specific examples of this compound production in engineered microbes or co-culture systems are an emerging area, the broader application of these biotechnologies has been recognized for the discovery and systematic generation of naturally and unnaturally occurring compounds nih.gov. The complexity of diterpenoid alkaloid biosynthesis suggests that engineered microbial consortia or co-cultures could provide the necessary metabolic synergy for efficient this compound production in the future.

Computational Modeling for Predictive Pharmacology and Ligand Designresearchgate.netresearchgate.netsemanticscholar.orgu-szeged.hu

Computational modeling plays a pivotal role in modern drug discovery and the understanding of molecular interactions, offering promising avenues for this compound research. Techniques such as homology modeling, protein-ligand docking, 3D-QSAR (three-dimensional quantitative structure-activity relationship), and molecular dynamics (MD) simulations are routinely employed to assist in the design of novel ligands and predict their pharmacological profiles semanticscholar.orgmdpi.comnih.govtcmsp-e.com. These methods enable the prediction of structural and energetic effects of mutations on ligand binding, providing insights into the determinants of high-affinity binding and guiding future ligand design plos.org. For this compound, which is part of a structurally diverse class of diterpenoid alkaloids mdpi.comresearchgate.netacs.org, computational modeling could be instrumental in:

Predictive Pharmacology: Simulating this compound's interactions with potential biological targets to predict its pharmacological activities and mechanisms of action.

Ligand Design: Designing novel compounds based on the this compound scaffold with modified properties, such as improved selectivity or reduced toxicity, by understanding key structural features that influence binding affinity tcmsp-e.com.

Structure-Activity Relationship (SAR) Studies: Applying QSAR models to correlate the structural variations of this compound and its analogs with their biological activities, thereby guiding the synthesis of more potent or selective derivatives tcmsp-e.com.

While specific computational studies on this compound's predictive pharmacology are still emerging, the general principles and methodologies applied to other complex natural products and receptors (e.g., adenosine (B11128) receptors) can be directly translated to advance this compound research semanticscholar.orgmdpi.comnih.govplos.org.

Integration of Multi-Omics Data for Comprehensive Insights into Aconitum Plant Biology and Metabolite Productionmdpi.comnih.govctdbase.org

The integration of multi-omics data—including genomics, transcriptomics, metabolomics, proteomics, and microbiomics—is transforming the understanding of Aconitum plant biology and diterpenoid alkaloid production, including this compound. This comprehensive approach allows for a holistic investigation into plant genetics, gene regulation, metabolic pathways, and growth and development mdpi.comresearchgate.netnih.govnih.govnih.govresearchgate.net.

Key Applications and Findings:

Genomics: High-quality genome assemblies, such as that for Aconitum vilmorinianum, facilitate the identification of genes involved in DA biosynthesis. Comparative genomic analysis can reveal whole-genome duplication events contributing to the evolution of these pathways nih.gov.

Transcriptomics: RNA sequencing and analysis can identify putative genes involved in diterpenoid alkaloid biosynthesis, including those in the mevalonate (B85504) (MVA) and methylerythritol 4-phosphate (MEP) pathways, as well as downstream pathways nih.gov. Studies have identified candidate enzyme genes and transcription factors (e.g., bHLH, AP2/EREBP, MYB) regulating DA synthesis nih.govresearchgate.net.

Metabolomics: This provides detailed insights into the chemical profiles of Aconitum species and tissues, revealing differences in alkaloid accumulation and aiding in the identification of biomarkers mdpi.comnih.govresearchgate.netresearchgate.net. Untargeted metabolome analysis, combined with high-resolution mass spectrometry, allows for comprehensive metabolite profiling nih.gov.

Proteomics: While limited, proteomics studies are essential for revealing plant-pathogen interactions, immune responses, signaling pathway exploration, and natural product discovery by studying protein expression mdpi.comresearchgate.net.

Integration: By integrating these multi-omics datasets, researchers can establish gene-metabolite regulatory networks, unveil potential regulatory networks, and pinpoint key candidate genes pivotal in diterpenoid alkaloid synthesis mdpi.comnih.govnih.gov. This integration provides a deeper understanding of the molecular mechanisms dictating the production of DAs and informs strategies for molecular breeding and quality improvement of Aconitum species mdpi.comresearchgate.netnih.govnih.govresearchgate.net.

The application of multi-omics allows for the analysis of chemical structures, metabolic pathways, and gene regulation patterns of active secondary metabolites, providing theoretical and technical support for developing and utilizing plant resources mdpi.com.

Table 1: Multi-Omics Approaches in Aconitum Research

| Omics Type | Focus Area | Key Insights/Applications |

| Genomics | Plant genetic information, evolutionary origin of pathways | Genome assembly, identification of DA biosynthesis genes, whole-genome duplication events. mdpi.comnih.gov |

| Transcriptomics | Gene expression patterns, regulatory networks | Identification of candidate enzyme genes (e.g., CYP450, MVA, MEP pathway genes) and transcription factors in DA biosynthesis. mdpi.comnih.govresearchgate.net |

| Metabolomics | Metabolite profiles, chemical diversity, phenotypic correlations | Identification of key metabolites (including this compound), quality control, tissue-specific accumulation, biomarker discovery. mdpi.comnih.govresearchgate.netresearchgate.netnih.gov |

| Proteomics | Protein expression, enzyme activity, stress responses | Understanding plant-pathogen interactions, immune responses, and identifying enzymes involved in metabolic pathways. mdpi.comresearchgate.net |

| Multi-Omics Integration | Comprehensive understanding of complex biological processes, regulatory mechanisms | Establishing gene-metabolite regulatory networks, pinpointing key genes, molecular breeding, quality improvement. mdpi.comnih.govnih.govresearchgate.net |

Clarification of this compound's Precise Classification (C18 vs C19)mdpi.comnih.govctdbase.orguni.luontosight.ai

Diterpenoid alkaloids (DAs), characteristic compounds of the Aconitum genus, are broadly classified based on the number of carbon atoms in their backbone structure: C20-DAs, C19-DAs, and C18-DAs mdpi.com. This compound, specifically, is a diterpenoid alkaloid compound belonging to the aconitane (B1242193) family ontosight.ai. It has been identified as a C22H35NO4 compound with PubChem CID 170126 researchgate.netnih.govuni.lu.

Within the C18-DAs, there are classifications based on the presence or absence of an oxygen-containing group at the C-7 position (lappaconines and ranaconines) researchgate.net. Furthermore, based on different groups attached to the C-4 and C-7 positions, the aconine (B1215550) types, which include this compound, can be further divided into this compound and lappaconine types nih.govresearchgate.netresearchgate.netresearchgate.net. This compound has been reported in Aconitum piepunense and Aconitum forrestii, among other organisms nih.gov.

Historically, some alkaloids were structurally treated as C19-DAs for many years, despite possessing structural differences that led to the suggestion of classifying them as C18-DAs in 1983 rsc.org. C19-DAs generally possess more complex polycyclic structures derived biogenetically from C20-DAs, while C18-DAs are generated by the oxidative degradation of C19-DAs rsc.org. This compound, along with dolaconine, are notable for containing only four oxygen functions, which is rare among C18 diterpene alkaloids acs.org. The precise classification within these groups is crucial for understanding their biosynthesis, chemical diversity, and chemotaxonomic value within the Aconitum genus mdpi.comrsc.orgacs.org.

Targeting Unidentified Genes and Metabolic Pathways in DA Biosynthesis

Despite significant progress, the complete biosynthetic pathway of diterpene alkaloids, including this compound, in Aconitum species remains largely elusive, particularly beyond the initial steps of precursor molecule formation nih.govnih.gov. This knowledge gap limits the full utilization of advanced biotechnological tools for enhancing the production of these bioactive metabolites nih.gov.

Future research aims to specifically target and identify these currently unknown genes and metabolic pathways. Efforts include:

Identification of Key Enzymes: Continuing to identify and characterize enzymes responsible for the various modification steps in DA biosynthesis, such as ent-kaurene (B36324) oxidases, aminotransferases, and other cytochrome P450 (CYP450) genes, which mediate the transformation of diterpenes into DAs nih.govnih.govresearchgate.net.

Elucidating Regulatory Networks: Further clarifying the complex regulatory networks involving transcription factors that control the expression of genes in DA biosynthesis nih.gov.

Pathway Engineering: With a more complete understanding of the biosynthetic pathway, researchers can engineer these pathways in Aconitum plants or heterologous systems to optimize the production of desired diterpenoid alkaloids, including this compound nih.gov.

Tissue-Specific Biosynthesis: Investigating tissue-specific variations in gene expression and metabolite accumulation to understand the spatial regulation of these biosynthetic pathways within the plant nih.govresearchgate.net. For instance, genes involved in diterpene skeleton synthesis may be highly expressed in flowers, while those related to DA skeleton synthesis and modifications are more expressed in leaves and stems researchgate.net.

The integration of multi-omics data continues to be a powerful tool for discovering these unidentified genes and pathways, providing valuable resources for functional characterization of target genes involved in different metabolic processes mdpi.comnih.govnih.gov.

Q & A

Q. What are the standard methodologies for isolating Aconosine from Aconitum species?

this compound, a diterpenoid alkaloid, is typically isolated via solvent extraction followed by chromatographic techniques. Ethanol or methanol extracts of plant material (e.g., roots) undergo partitioning with solvents like chloroform or ethyl acetate. Column chromatography (silica gel or Sephadex) and preparative TLC/HPLC are used for purification . Validation via melting point analysis and spectroscopic methods (IR, NMR) ensures purity. Researchers should replicate protocols from primary literature while adjusting solvent systems based on plant matrix complexity .

Q. How can researchers design initial pharmacological assays to assess this compound’s bioactivity?

Begin with in vitro assays targeting receptor binding (e.g., ion channels) or enzymatic inhibition, leveraging this compound’s structural similarity to other diterpenoid alkaloids. Use cell lines (e.g., neuroblastoma for neuroactivity studies) and include positive/negative controls. Dose-response curves (1–100 µM) and IC50 calculations are critical. For in vivo studies, rodent models with standardized dosing (mg/kg body weight) and ethical oversight are recommended .

Q. What spectroscopic techniques are essential for characterizing this compound’s structure?

Combine 1D NMR (<sup>1</sup>H, <sup>13</sup>C) and 2D techniques (COSY, HSQC, HMBC) to assign skeletal positions and functional groups. High-resolution mass spectrometry (HRMS) confirms molecular formula (e.g., C22H33NO3). X-ray crystallography resolves stereochemistry if crystallizable derivatives are synthesized. Cross-validate findings with literature databases (e.g., SciFinder) to avoid misidentification .

Advanced Research Questions

Q. How can contradictions in reported pharmacological data for this compound be resolved?

Discrepancies (e.g., varying IC50 values across studies) may arise from differences in assay conditions (pH, temperature) or compound purity. Replicate experiments using standardized protocols (e.g., OECD guidelines) and include raw data in supplements for transparency. Meta-analyses of published datasets with statistical tools (ANOVA, regression) can identify confounding variables. Collaborative inter-laboratory studies enhance reproducibility .

Q. What advanced strategies are recommended for elucidating this compound’s biosynthetic pathway?

Use isotope-labeled precursors (e.g., <sup>13</sup>C-glucose) in Aconitum cell cultures to track metabolic flux. Transcriptomic profiling (RNA-seq) identifies candidate genes (e.g., cytochrome P450s) involved in alkaloid synthesis. CRISPR/Cas9 knockouts validate gene function. Comparative genomics with related species (e.g., Aconitum carmichaelii) highlights evolutionary conservation .

Q. How should researchers integrate omics data (genomics, metabolomics) to study this compound’s ecological role?

Metabolomic profiling (LC-MS/MS) of Aconitum tissues under stress (herbivory, drought) links this compound production to environmental triggers. Genome-wide association studies (GWAS) correlate genetic variants with alkaloid accumulation. Network pharmacology models predict plant-microbe interactions influencing biosynthesis. Public repositories (e.g., NCBI BioProject) should host raw data for community validation .

Methodological Guidance

What frameworks ensure rigorous formulation of this compound-related research questions?

Apply the FINER criteria:

- Feasibility : Align with lab resources (e.g., NMR access).

- Novelty : Address gaps (e.g., understudied mechanisms of neurotoxicity).

- Ethics : Comply with Nagoya Protocol for plant material sourcing. Use PICO (Population, Intervention, Comparison, Outcome) for clinical studies (e.g., “Does this compound (I) reduce neuropathic pain (O) compared to gabapentin (C) in murine models (P)?”) .

Q. How can researchers optimize data presentation for this compound studies?

Use tables to compare extraction yields, spectroscopic data, and bioactivity across studies. Figures should highlight dose-response relationships or biosynthetic pathways. Follow IUPAC guidelines for chemical nomenclature and journal-specific standards (e.g., Reviews in Analytical Chemistry) for structural diagrams. Supplementary materials should include raw spectra and statistical code .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.